molecular formula C20H19BrN2O3 B14103478 2-[4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

2-[4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B14103478
M. Wt: 415.3 g/mol
InChI Key: QQGRDBOBYWEIGH-UHFFFAOYSA-N
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Description

2-[4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylallyl)oxy]phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a bromophenoxy group, and a phenol group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylallyl)oxy]phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The bromophenoxy group is introduced via a nucleophilic substitution reaction, where a bromophenol reacts with an appropriate leaving group on the pyrazole ring. The final step involves the alkylation of the phenol group with 2-methylallyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are also chosen to enhance the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylallyl)oxy]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromophenoxy group can be reduced to a phenoxy group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Amino or thiol-substituted pyrazoles.

Scientific Research Applications

2-[4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylallyl)oxy]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylallyl)oxy]phenol involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in binding to proteins or nucleic acids, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylallyl)oxy]phenol
  • 2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylallyl)oxy]phenol
  • 2-[4-(2-iodophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylallyl)oxy]phenol

Uniqueness

The presence of the bromine atom in 2-[4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(2-methylallyl)oxy]phenol imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C20H19BrN2O3

Molecular Weight

415.3 g/mol

IUPAC Name

2-[4-(2-bromophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-(2-methylprop-2-enoxy)phenol

InChI

InChI=1S/C20H19BrN2O3/c1-12(2)11-25-14-8-9-15(17(24)10-14)19-20(13(3)22-23-19)26-18-7-5-4-6-16(18)21/h4-10,24H,1,11H2,2-3H3,(H,22,23)

InChI Key

QQGRDBOBYWEIGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC(=C)C)O)OC3=CC=CC=C3Br

Origin of Product

United States

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